molecular formula C17H24O B14539542 1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one CAS No. 62273-18-1

1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one

Cat. No.: B14539542
CAS No.: 62273-18-1
M. Wt: 244.37 g/mol
InChI Key: NPLHYLPHFOEBOU-UHFFFAOYSA-N
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Description

1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-methylcyclohexene
  • 1-Ethyl-2-methylcyclohexanol
  • 3-Methyl-2-cyclohexen-1-one

Uniqueness

1-[3-Ethyl-2-(1-methylcyclohexyl)phenyl]ethan-1-one stands out due to its unique combination of aromatic and aliphatic structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62273-18-1

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

1-[3-ethyl-2-(1-methylcyclohexyl)phenyl]ethanone

InChI

InChI=1S/C17H24O/c1-4-14-9-8-10-15(13(2)18)16(14)17(3)11-6-5-7-12-17/h8-10H,4-7,11-12H2,1-3H3

InChI Key

NPLHYLPHFOEBOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)C)C2(CCCCC2)C

Origin of Product

United States

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